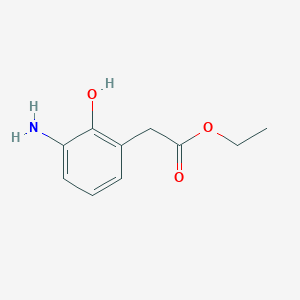

Ethyl 2-(3-amino-2-hydroxyphenyl)acetate

Description

Ethyl 2-(3-amino-2-hydroxyphenyl)acetate (C₁₀H₁₃NO₃) is a phenylacetate derivative with a hydroxyl (-OH) and amino (-NH₂) group at the 2- and 3-positions of the benzene ring, respectively. Its SMILES notation is CCOC(=O)CC1=C(C(=CC=C1)N)O, and it features a polar aromatic core coupled with an ethyl ester moiety. This compound is of pharmaceutical interest as a precursor for chemotherapeutic agents, particularly antibacterial and anticancer drugs, due to its hydrogen-bonding capabilities and reactive functional groups . Its crystal structure, refined using SHELX software , reveals intermolecular interactions critical for stability, including hydrogen bonds and π-π stacking.

Properties

IUPAC Name |

ethyl 2-(3-amino-2-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-9(12)6-7-4-3-5-8(11)10(7)13/h3-5,13H,2,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSJIMGVVZEQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072150-23-2 | |

| Record name | ethyl 2-(3-amino-2-hydroxyphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-amino-2-hydroxyphenyl)acetate typically involves the esterification of 3-amino-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-2-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of ethyl 2-(3-nitro-2-oxophenyl)acetate.

Reduction: Formation of this compound.

Substitution: Formation of various substituted phenylacetates depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(3-amino-2-hydroxyphenyl)acetate serves as a significant intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs, particularly for treating conditions related to inflammation and allergies.

Case Study: Synthesis of Anti-Allergic Agents

A notable application is its role in synthesizing anti-allergic medications. The compound can be transformed into derivatives that exhibit potent anti-inflammatory properties. For instance, the synthesis of 3-amino-2-hydroxyacetophenone, a precursor for drugs like Pranlukast, showcases its potential in developing effective treatments for asthma and allergic conditions .

Organic Synthesis

The compound is also utilized in organic synthesis as a building block for creating more complex molecules. Its reactivity due to the amino and hydroxy groups facilitates various chemical transformations.

Synthesis Methodology

Recent advancements have introduced microchannel reactors for the synthesis of related compounds, improving yield and safety. This method allows for precise control over reaction conditions, leading to high-purity products with reduced risk of hazardous reactions .

Biological Applications

This compound is explored for its biological activity, particularly as an organic buffer in biochemical applications. Its stability and solubility make it suitable for various laboratory settings where pH control is critical.

Research Findings

Studies indicate that derivatives of this compound can act as effective inhibitors in biochemical pathways, suggesting potential applications in drug design targeting specific enzymes or receptors .

Spectroscopic Studies

The compound has been subject to various spectroscopic investigations to understand its structural properties better. These studies help elucidate the interactions within biological systems and the compound's behavior under different conditions.

Spectroscopic Techniques

Techniques such as NMR and IR spectroscopy have been employed to analyze the vibrational frequencies and chemical shifts associated with this compound, providing insights into its molecular dynamics and potential reactivity .

Summary Table of Applications

| Application Area | Description | Key Insights |

|---|---|---|

| Medicinal Chemistry | Intermediate for anti-allergic drugs | Key role in synthesizing Pranlukast derivatives |

| Organic Synthesis | Building block for complex organic molecules | Enhanced yields using microchannel reactors |

| Biological Applications | Organic buffer in biochemical experiments | Potential enzyme inhibitors |

| Spectroscopic Studies | Analysis of structural properties | Insights into molecular dynamics |

Mechanism of Action

The mechanism of action of ethyl 2-(3-amino-2-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Differences in Physicochemical Properties

Hydrogen Bonding vs. Lipophilicity: The 3-amino-2-hydroxyphenyl derivative forms strong intermolecular hydrogen bonds (N-H⋯O and O-H⋯O) due to its polar substituents, enhancing solubility in polar solvents like water or ethanol . In contrast, compounds with bulky or lipophilic groups (e.g., benzyloxy in or bromo/methoxy in ) exhibit reduced solubility but improved membrane permeability.

Reactivity: The α-keto group in Ethyl 2-phenylacetoacetate enables nucleophilic additions, making it reactive in synthetic pathways . The amino and hydroxyl groups in the target compound favor electrophilic aromatic substitution (e.g., nitration or halogenation) but may require protection during synthesis .

Crystal Packing: The sulfinyl group in the benzofuran derivative stabilizes crystals via weak C-H⋯O bonds and π-π interactions (3.814 Å spacing), whereas the target compound’s hydroxyl and amino groups promote denser hydrogen-bonded networks .

Biological Activity

Ethyl 2-(3-amino-2-hydroxyphenyl)acetate is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme modulation effects. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The structure of this compound features an ethyl ester group attached to a phenolic moiety with amino and hydroxy substituents. These functional groups are significant for the compound's biological interactions, as they facilitate hydrogen bonding and molecular recognition with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The amino and hydroxy groups enable the formation of hydrogen bonds, which can modulate enzymatic activities and receptor functions, leading to various biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

- In vitro studies have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 62.5 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties .

- Comparative Analysis : In comparison to known antibiotics, the efficacy of this compound suggests it could be a viable candidate for further development in antimicrobial therapies.

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines.

- Cytotoxicity Assays : Studies reported IC50 values of 13.5 µg/mL against HCT-116 (colon cancer) cells and 25.3 µg/mL against HEP-2 (laryngeal cancer) cells, indicating moderate cytotoxic activity .

- Mechanisms : The anticancer properties may be linked to the compound's ability to induce apoptosis in cancer cells through modulation of signaling pathways affected by its interaction with specific molecular targets.

Case Studies

- Study on Antimicrobial Effects : A detailed analysis involving this compound showed that it significantly inhibited the growth of Agrobacterium tumefaciens, a common plant pathogen. The study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification, revealing that higher concentrations (25 and 50 µg/mL) notably reduced bacterial chemotaxis .

- Cytotoxicity Evaluation : Another research focused on evaluating the cytotoxic effects of this compound on various cancer cell lines, demonstrating its potential as a therapeutic agent in oncology due to its selective toxicity towards malignant cells while sparing normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.